Stereochemical Identity: (6E,9E) Isomer Consequences for Biological Lipid Nanoparticle Applications
The (6E,9E) stereochemistry of CAS 4102-60-7 is structurally distinct from the (6Z,9Z) isomer (CAS 13044-37-6). During the TosMIC double-alkylation route to ionizable lipids KC2 and MC3, quenching the reaction with aqueous solution causes variable degrees of double-bond isomerization. Nabi et al. (2025) explicitly state that 'It is practically impossible to separate double bond isomers, which propagate all the way to the final lipids, barring their use for biological experiments and resulting in total loss of material' [1]. The implication is that starting-material stereochemical purity directly determines downstream biological usability: only stereochemically defined starting material guarantees viable final lipid product.
| Evidence Dimension | Stereochemical identity and downstream biological usability |
|---|---|
| Target Compound Data | (6E,9E)-18-bromooctadeca-6,9-diene, CAS 4102-60-7, trans/trans configuration defined by IUPAC name and InChI stereochemistry layer |
| Comparator Or Baseline | (6Z,9Z)-18-bromooctadeca-6,9-diene, CAS 13044-37-6, cis/cis configuration |
| Quantified Difference | Isomerization during synthesis yields inseparable mixtures; Nabi et al. report total loss of material for biological experiments when isomerization occurs [1] |
| Conditions | TosMIC double-alkylation / ionizable lipid synthesis; aqueous quenching conditions promote isomerization (Nabi et al., 2025, Scheme 3 discussion) |
Why This Matters
Procurement of the stereochemically correct isomer is not a preference but a prerequisite: incorrect stereochemistry renders the final lipid product unusable for any biological assay, imposing total material and financial loss.
- [1] Nabi, A., Tran, H., Saadati, F., Atmuri, N. D. P., Dake, G., & Ciufolini, M. A. (2025). An Improved Synthesis of Ionizable Lipids D-Lin-KC2-DMA and D-Lin-MC3-DMA. European Journal of Organic Chemistry, e202500592. Lines 135–138. View Source
